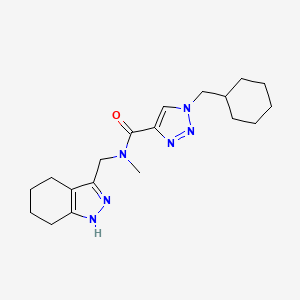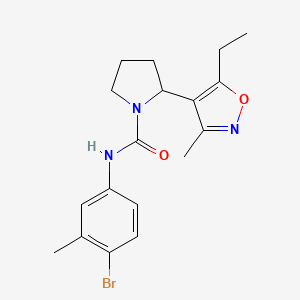
5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as DM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. DM-1 belongs to the class of thiazolidinone compounds and has shown promising results in preclinical studies as a potent anticancer agent.
作用机制
DM-1 exerts its anticancer activity by binding to tubulin at the colchicine binding site, which is involved in microtubule polymerization. DM-1 inhibits microtubule polymerization, leading to the formation of abnormal microtubules and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
DM-1 has been shown to have potent anticancer activity in various cancer cell lines, including breast, ovarian, and lung cancer. It has also demonstrated efficacy in preclinical animal models of cancer. DM-1 has been shown to have a low toxicity profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
One advantage of DM-1 is its selectivity towards cancer cells, which reduces the risk of toxicity to healthy cells. DM-1 has also shown efficacy in drug-resistant cancer cells, making it a promising candidate for the treatment of drug-resistant cancers. However, DM-1 has limitations in terms of its solubility and stability, which can affect its effectiveness in vivo.
未来方向
There are several future directions for research on DM-1. One area of interest is the development of DM-1 analogs with improved solubility and stability. Another direction is the investigation of the synergistic effects of DM-1 with other anticancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of DM-1 for maximum efficacy in cancer therapy.
In conclusion, DM-1 is a promising compound with potential applications in cancer therapy. Its selective targeting of cancer cells and low toxicity profile make it an attractive candidate for further research and development. Future studies on DM-1 and its analogs will provide valuable insights into its potential as an anticancer agent.
合成方法
DM-1 can be synthesized through a multistep process involving the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiourea followed by cyclization with phenyl isothiocyanate. The resulting compound is then subjected to a reaction with 2-mercaptoacetic acid to yield DM-1.
科学研究应用
DM-1 has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by binding to tubulin, a protein involved in cell division, and disrupting the microtubule network. This disruption leads to cell cycle arrest and ultimately cell death in cancer cells.
属性
IUPAC Name |
(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-22-13-8-11(9-14(23-2)16(13)20)10-15-17(21)19(18(24)25-15)12-6-4-3-5-7-12/h3-10,20H,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFLIJAGZDBSQM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6134524.png)
![N-[4-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B6134530.png)
![7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134537.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134542.png)

![1-(2-methylphenyl)-4-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinyl)piperazine](/img/structure/B6134570.png)

![N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6134585.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B6134591.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134599.png)
![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6134609.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6134616.png)